![molecular formula C8H6ClNOS2 B13023877 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole CAS No. 3507-50-4](/img/structure/B13023877.png)
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzothiazole ring with a chlorine atom at the 5th position and a methylsulfinyl group at the 2nd position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with methylsulfinyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can be reduced to form 5-chloro-2-(methylthio)benzo[d]thiazole.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 6th position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(methylsulfonyl)benzo[d]thiazole.
Reduction: 5-Chloro-2-(methylthio)benzo[d]thiazole.
Substitution: Various substituted benzothiazole derivatives depending on the reagent used.
Scientific Research Applications
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin depigmentation treatments. Additionally, its structure allows it to interact with DNA and proteins, potentially disrupting cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)benzo[d]thiazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-(Methylthio)benzothiazole: Lacks the chlorine atom at the 5th position.
5-Chloro-2-(methylsulfonyl)benzo[d]thiazole: Contains a sulfonyl group instead of a sulfinyl group
Uniqueness
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is unique due to the presence of both a chlorine atom and a methylsulfinyl group, which impart distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
3507-50-4 |
|---|---|
Molecular Formula |
C8H6ClNOS2 |
Molecular Weight |
231.7 g/mol |
IUPAC Name |
5-chloro-2-methylsulfinyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNOS2/c1-13(11)8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 |
InChI Key |
KIYBHJXWPWSZTD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



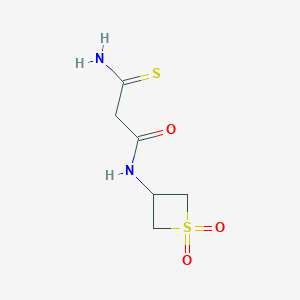
![1-Allyl-3-((5'-oxo-2',5'-dihydro-1'H-spiro[fluorene-9,6'-[1,2,4]triazin]-3'-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13023808.png)
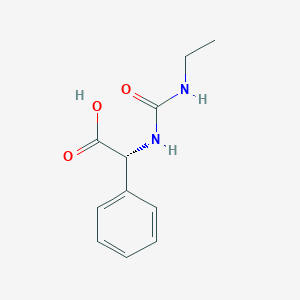
![1-(3-Fluoro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13023817.png)
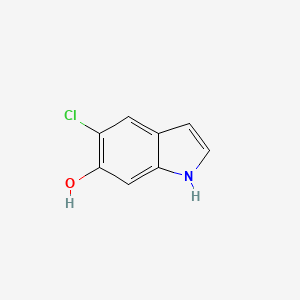
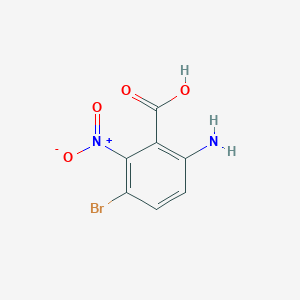
![Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13023834.png)
![tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13023856.png)
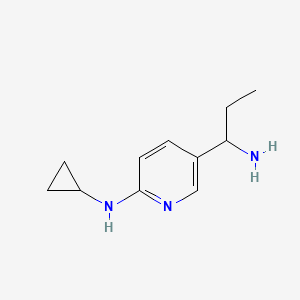
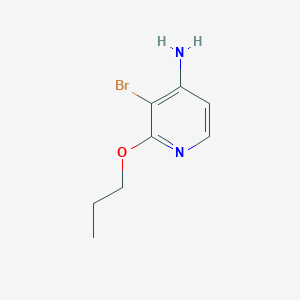
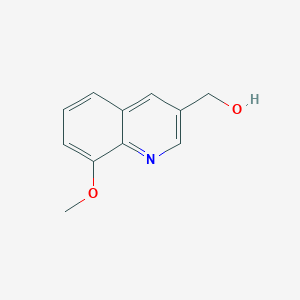
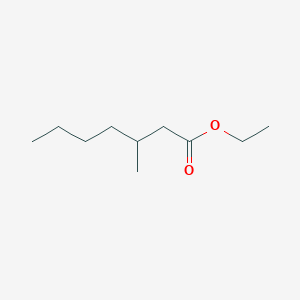
![Pyrazolo[1,5-b]pyridazin-3-ylmethanamine](/img/structure/B13023874.png)
